Etonogestrel

Overview

Description

Etonogestrel is a long-acting synthetic derived progestin contraceptive used in various devices such as contraceptive rings and intradermal implants . It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .

Synthesis Analysis

This compound is synthesized through a process described in a patent . The synthesis involves the transformation of intermediate III to the key intermediate IV and finally to desogestrel and this compound .Molecular Structure Analysis

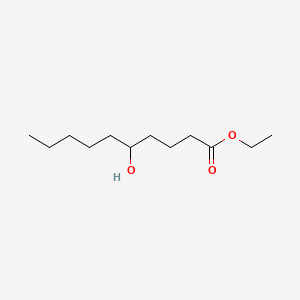

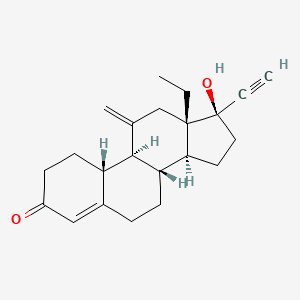

This compound has a molecular formula of C22H28O2 . Its average mass is 324.457 Da and its monoisotopic mass is 324.208923 Da .Chemical Reactions Analysis

This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 mainly through hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 473.1±45.0 °C at 760 mmHg, and a flash point of 201.1±21.3 °C . It has a molar refractivity of 94.4±0.4 cm3 .In Vivo

Etonogestrel has been used in a variety of in vivo studies to investigate its effects on reproductive physiology, fertility, and contraception. In rats, this compound has been found to inhibit ovulation, reduce the rate of fertility, and increase the time to pregnancy. It has also been used to investigate the effects of progestins on the hypothalamic-pituitary-gonadal axis in humans.

In Vitro

Etonogestrel has been used in a variety of in vitro studies to investigate its effects on gene expression, cell proliferation, and hormone production. It has been found to inhibit the expression of genes involved in estrogen receptor signaling, cell proliferation, and progesterone receptor signaling. It has also been used to investigate the effects of progestins on the production of hormones such as estradiol, progesterone, and testosterone.

Mechanism of Action

Target of Action

Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of this compound are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, this compound disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .

Pharmacokinetics

When this compound is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, this compound prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of this compound depend on cell or molecular targets whose functional status is variable among individuals .

Biological Activity

Etonogestrel is a potent agonist of the progesterone receptor and is considered to be a “third-generation” progestin due to its high potency and low androgenic activity. It has been shown to inhibit ovulation, reduce the rate of fertility, and increase the time to pregnancy in animal models.

Biochemical and Physiological Effects

This compound has been shown to modulate the expression of genes involved in the regulation of reproductive physiology, cell proliferation, and hormone production. It has also been shown to affect the hypothalamic-pituitary-gonadal axis and modulate the production of hormones such as estradiol, progesterone, and testosterone.

Advantages and Limitations for Lab Experiments

The use of etonogestrel in laboratory experiments offers several advantages. Its high potency and low androgenic activity make it an ideal choice for studies involving the regulation of reproductive physiology, fertility, and contraception. Additionally, its prodrug nature and rapid absorption and distribution make it suitable for use in in vivo and in vitro studies. However, its short half-life and rapid elimination can limit its use in some experiments.

Future Directions

Future research on etonogestrel could focus on its use in combination with other hormones or drugs to investigate its effects on reproductive physiology, fertility, and contraception. Additionally, research could be conducted to investigate its effects on gene expression, cell proliferation, and hormone production, as well as its effects on the hypothalamic-pituitary-gonadal axis. Further research could also be conducted to investigate its effects on other steroid hormone receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor, and its potential role in the regulation of gene expression. Finally, research could be conducted to investigate the pharmacodynamics of this compound, including its metabolism, absorption, distribution, and elimination.

properties

IUPAC Name |

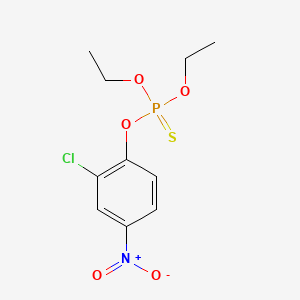

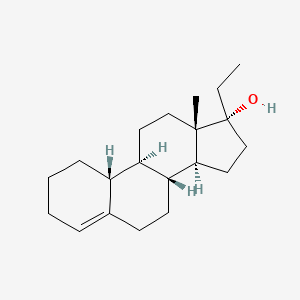

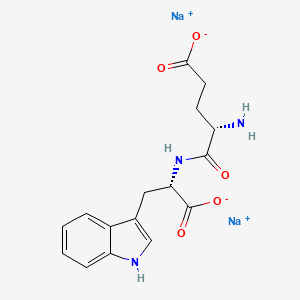

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUYQCUCGESZ-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046782 | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

473.1ºC at 760 mmHg | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 7.37e-03 g/L | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

54048-10-1 | |

| Record name | Etonogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETONOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200ºC | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etonogestrel exert its contraceptive effect?

A1: this compound primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which this compound might provide contraception even at lower serum concentrations?

A2: Research suggests that even when this compound levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for this compound?

A3: Research suggests that this compound implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with this compound use in these patient populations. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact this compound metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in this compound metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased this compound breakdown. Research indicates that women with this variant may have lower serum this compound concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact this compound concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for this compound metabolism. Consequently, co-administration of efavirenz significantly reduces this compound concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect this compound concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter this compound concentrations. Therefore, this compound-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between this compound concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between this compound levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum this compound concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in this compound pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of this compound. Therefore, this compound implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum this compound levels in women using implants beyond the approved duration?

A10: Monitoring serum this compound levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if this compound levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.